

Technical Support Center: Sodium Mercaptobenzothiazole Compatibility with Metal Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium mercaptobenzothiazole*

Cat. No.: *B8813654*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **sodium mercaptobenzothiazole** (NaMBT) as a corrosion inhibitor for various metal alloys.

Frequently Asked Questions (FAQs)

Q1: What is **sodium mercaptobenzothiazole** and how does it prevent corrosion?

A1: Sodium 2-mercaptobenzothiazole (NaMBT) is an organosulfur compound widely used as a corrosion inhibitor, particularly for copper and its alloys.^{[1][2]} Its protective action stems from the ability of the mercaptobenzothiazole anion to form a stable, protective film on the metal surface.^{[1][2]} This film acts as a barrier, isolating the metal from the corrosive environment and hindering both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.^{[3][4]}

Q2: Which metal alloys are compatible with **sodium mercaptobenzothiazole**?

A2: **Sodium mercaptobenzothiazole** is highly effective for protecting copper and brass.^[2] It also demonstrates significant corrosion inhibition for aluminum alloys, zinc (galvanized steel), and various types of steel, including mild steel and stainless steel.^{[1][5]}

Q3: What is the typical concentration range for using **sodium mercaptobenzothiazole**?

A3: The optimal concentration of NaMBT can vary depending on the metal alloy, the corrosiveness of the environment, and the operating temperature. However, effective concentrations typically range from parts per million (ppm) to several grams per liter (g/L).[\[6\]](#)[\[7\]](#) It is crucial to determine the optimal concentration for each specific application through experimental testing.

Q4: Is **sodium mercaptobenzothiazole** effective in acidic environments?

A4: Yes, 2-mercaptobenzothiazole (the active form of NaMBT) has been shown to be an effective corrosion inhibitor for 316 stainless steel in acidic media.[\[4\]](#) It acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions by adsorbing onto the steel surface.[\[4\]](#)

Q5: Are there any known health and safety concerns associated with **sodium mercaptobenzothiazole**?

A5: Yes, 2-mercaptobenzothiazole (MBT) is considered a chemical allergen and can cause skin and eye irritation.[\[8\]](#) It is also classified as a probable carcinogen.[\[8\]](#) When heated to decomposition, it can emit highly toxic fumes.[\[8\]](#) It is essential to handle NaMBT with appropriate personal protective equipment (PPE) and to consult the Safety Data Sheet (SDS) for detailed safety information.[\[9\]](#)[\[10\]](#)

Troubleshooting Guides

Problem 1: Low Inhibition Efficiency Observed

- Possible Cause: The concentration of **sodium mercaptobenzothiazole** may be too low for the specific conditions (e.g., high temperature, aggressive environment).
 - Solution: Gradually increase the inhibitor concentration and monitor the corrosion rate using weight loss or electrochemical methods to find the optimal dosage.
- Possible Cause: The pH of the solution may not be in the optimal range for film formation. For steel and copper systems, a pH between 8.5 and 10.0 is often recommended, while for systems with aluminum, a pH of 7.5 to 8.5 is more suitable.[\[11\]](#)
 - Solution: Adjust the pH of the system and observe the effect on corrosion inhibition.

- Possible Cause: Presence of other chemical species in the solution that interfere with the inhibitor's film-forming ability.
 - Solution: Analyze the composition of your solution to identify any potential interfering substances. Purification of the medium may be necessary.

Problem 2: Pitting Corrosion is Occurring

- Possible Cause: Insufficient inhibitor concentration can sometimes lead to localized corrosion, such as pitting, especially in the presence of chloride ions.[\[1\]](#)
 - Solution: Increase the inhibitor concentration. Molybdates are also known to act as pitting inhibitors and can sometimes be used in conjunction with other inhibitors.[\[12\]](#)
- Possible Cause: The protective film is not uniformly covering the metal surface.
 - Solution: Ensure proper mixing and circulation of the solution to allow for uniform film formation. Pre-treatment of the metal surface to remove any existing corrosion products or contaminants can also improve film uniformity.

Problem 3: Inconsistent Results in Electrochemical Testing

- Possible Cause: Instability of the open circuit potential (OCP) before starting the measurement.
 - Solution: Allow the system to stabilize for a sufficient amount of time (e.g., 30-60 minutes) to reach a steady OCP before performing potentiodynamic polarization or electrochemical impedance spectroscopy (EIS).
- Possible Cause: Improper setup of the three-electrode system.
 - Solution: Ensure the reference electrode is close to the working electrode, and the counter electrode has a surface area significantly larger than the working electrode to ensure uniform current distribution.
- Possible Cause: High impedance of the solution, leading to IR drop.

- Solution: Use a Luggin capillary with the reference electrode to minimize the IR drop. Most modern potentiostats have built-in IR compensation.

Quantitative Data on Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency of 2-mercaptobenzothiazole (MBT) on various metal alloys under different experimental conditions.

Table 1: Corrosion Inhibition of API-5L X60 Steel in 3.5 wt% NaCl Saturated with CO2[6]

Temperature (°C)	Inhibitor Concentration (ppm)	Corrosion Rate (mpy)	Inhibition Efficiency (%)
25	0	24	-
25	50	4.67	-
25	100	2.00	-
25	200	1.79	-
25	300	1.15	95.2
40	0	32	-
40	50	6.28	-
40	100	4.994	-
40	200	2.98	-
40	300	2.66	91.7
60	0	27	-
60	50	11.5	-
60	100	10.77	-
60	200	7.60	-
60	300	7.998	70.4

Table 2: Corrosion Inhibition of API X60 Pipeline Steel in H₂S-Containing Environment at 25°C[7]

Inhibitor Concentration (g/L)	Corrosion Rate (mm/year)	Inhibition Efficiency (%)
0	1.25	-
2.5	0.28	77.6
5.0	0.19	84.8
7.5	0.11	91.2
10.0	0.07	94.4

Table 3: Synergistic Corrosion Inhibition of Mild Steel in 3.5 wt% NaCl[1][13]

Inhibitor	Inhibition Efficiency (%)
2-Mercaptobenzothiazole (MBT)	> 90
Na ₂ HPO ₄	> 90
MBT + Na ₂ HPO ₄ (1:1 molar ratio)	> 90

Experimental Protocols

1. Weight Loss Method

This method provides a direct measure of corrosion rate and inhibition efficiency.

- Materials: Metal coupons of the desired alloy, corrosive solution, **sodium mercaptobenzothiazole**, analytical balance, beakers, desiccator.
- Procedure:
 - Prepare metal coupons by polishing with abrasive paper, degreasing with a solvent (e.g., acetone), rinsing with distilled water, and drying.[14]

- Accurately weigh the prepared coupons using an analytical balance.
- Prepare the corrosive solution with and without the desired concentrations of **sodium mercaptobenzothiazole**.
- Immerse the weighed coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[14][15]
- After the immersion period, remove the coupons, clean them to remove corrosion products (using an appropriate cleaning solution that does not attack the base metal), rinse with distilled water, and dry in a desiccator.[14]
- Reweigh the coupons to determine the weight loss.

- Calculations:
 - Corrosion Rate (CR) in mm/year = $(87.6 \times W) / (D \times A \times T)$, where W is weight loss in mg, D is metal density in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.
 - Inhibition Efficiency (IE%) = $[(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] \times 100$, where CR_{blank} is the corrosion rate without inhibitor and CR_{inhibitor} is the corrosion rate with inhibitor.[9]

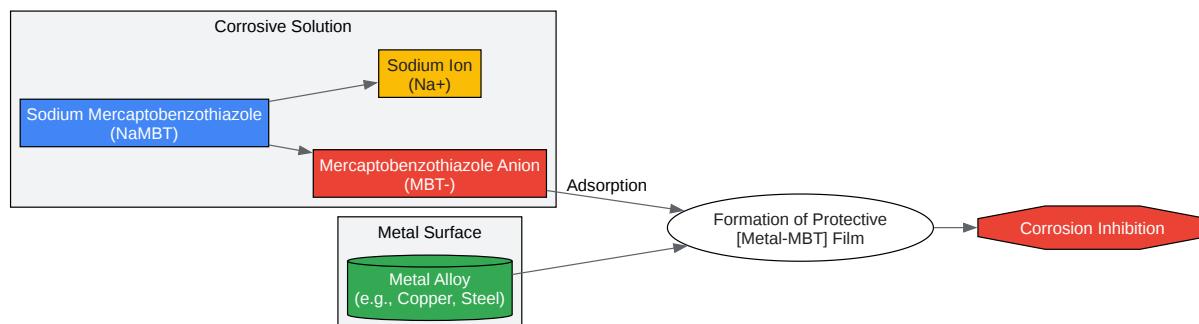
2. Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current and potential, and to understand the inhibition mechanism.

- Setup: A standard three-electrode electrochemical cell consisting of a working electrode (the metal alloy sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[16]
- Procedure:
 - Immerse the three electrodes in the test solution (with or without inhibitor).

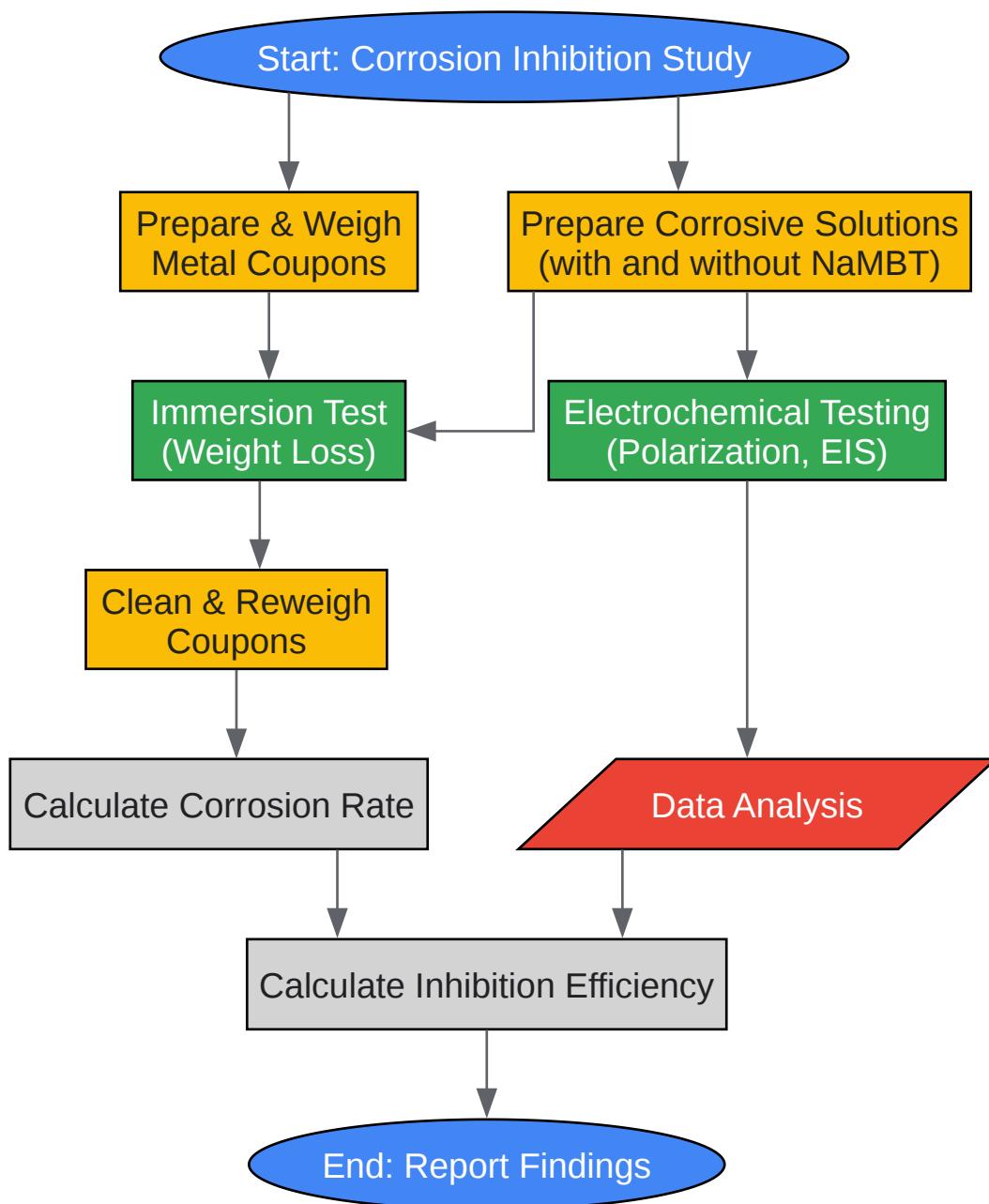
- Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.
- Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).[\[1\]](#)
- Record the resulting current density.

- Analysis:
 - Plot the potential versus the logarithm of the current density (Tafel plot).
 - Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[\[17\]](#)
 - Calculate the Inhibition Efficiency (IE%) = $[(I_{corr_blank} - I_{corr_inhibitor}) / I_{corr_blank}] \times 100$.[\[18\]](#)

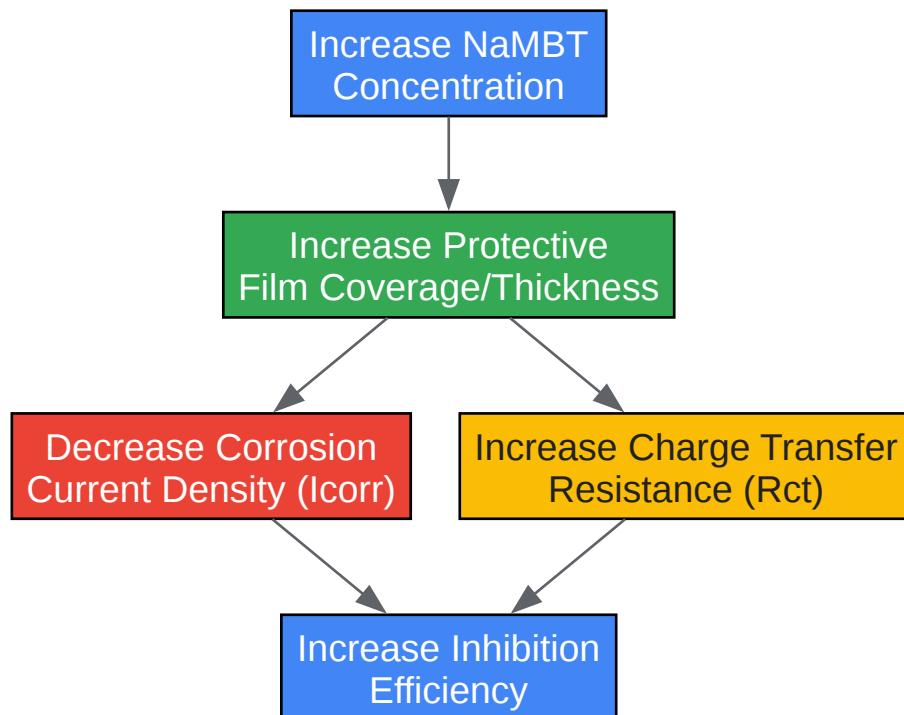

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.

- Setup: The same three-electrode cell as used for potentiodynamic polarization.
- Procedure:
 - After the system stabilizes at OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[\[19\]](#)[\[20\]](#)
 - Measure the resulting AC current response, which will have a phase shift and a different amplitude compared to the applied voltage.
- Analysis:
 - The data is typically presented as Nyquist and Bode plots.


- The impedance data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_{ct}), and double-layer capacitance (C_{dl}).[20]
- An increase in the R_{ct} value in the presence of the inhibitor indicates a higher resistance to corrosion.
- Inhibition Efficiency (IE%) = $[(R_{ct_inhibitor} - R_{ct_blank}) / R_{ct_inhibitor}] \times 100$.

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of corrosion inhibition by **sodium mercaptobenzothiazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating corrosion inhibitor performance.

[Click to download full resolution via product page](#)

Caption: Logical relationship of key parameters in corrosion inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Sodium 2-mercaptopbenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nargesgoudarzi.com [nargesgoudarzi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. gas-sensing.com [gas-sensing.com]
- 9. researchgate.net [researchgate.net]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. onepetro.org [onepetro.org]
- 12. Corrosion Inhibitors | Cooling Systems | ChemTreat, Inc. [chemtreat.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. kosartech.com [kosartech.com]
- 18. researchgate.net [researchgate.net]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Sodium Mercaptobenzothiazole Compatibility with Metal Alloys]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8813654#compatibility-of-sodium-mercaptobenzothiazole-with-different-metal-alloys>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com